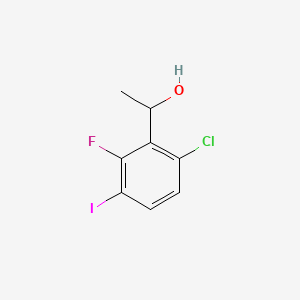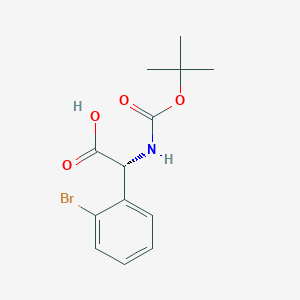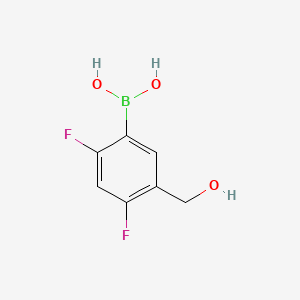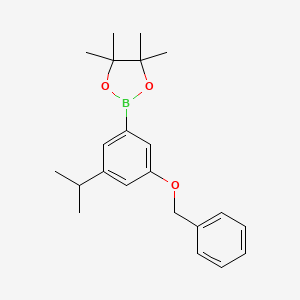![molecular formula C10H15ClN4 B14025420 2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B14025420.png)
2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole hydrochloride is a chemical compound with a unique structure that combines a pyrimidine ring with an octahydropyrrolo[3,4-c]pyrrole scaffold. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole hydrochloride typically involves multiple steps. One common method includes the Diels–Alder reaction between a key intermediate and a suitable dienophile, followed by subsequent transformations . For instance, the reaction of a pyrimidine derivative with an appropriate cycloaddition partner can yield the desired compound . The reaction conditions often involve controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products .
Aplicaciones Científicas De Investigación
2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole hydrochloride involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptor sites, thereby modulating their activity . The pathways involved can vary depending on the specific biological context and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)octahydropyrrolo[3,4-c]pyrrole: This compound has a pyridine ring instead of a pyrimidine ring and exhibits different biological activities.
Octahydropyrrolo[3,4-c]pyrrole derivatives: These compounds share the same core structure but have different substituents, leading to variations in their chemical and biological properties.
Uniqueness
2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole hydrochloride is unique due to its specific combination of a pyrimidine ring with an octahydropyrrolo[3,4-c]pyrrole scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C10H15ClN4 |
|---|---|
Peso molecular |
226.70 g/mol |
Nombre IUPAC |
5-pyrimidin-2-yl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C10H14N4.ClH/c1-2-12-10(13-3-1)14-6-8-4-11-5-9(8)7-14;/h1-3,8-9,11H,4-7H2;1H |
Clave InChI |
BNHZGBMHISDHIC-UHFFFAOYSA-N |
SMILES canónico |
C1C2CN(CC2CN1)C3=NC=CC=N3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


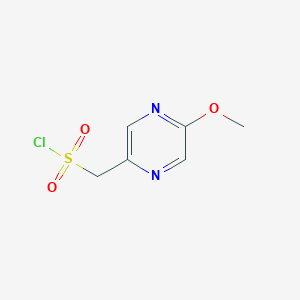
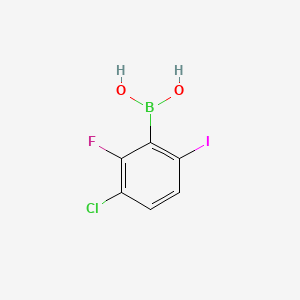

![tert-Butyl 1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14025351.png)
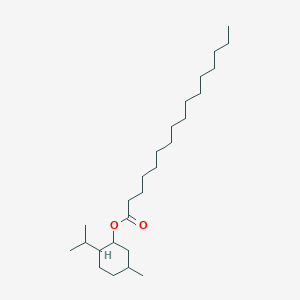
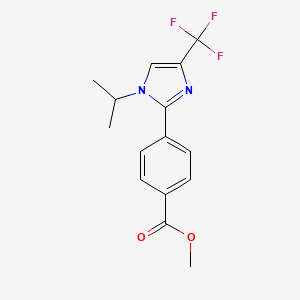
![2-(4-Fluoro-[1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14025369.png)
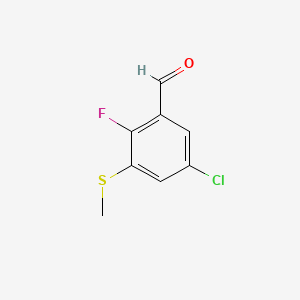
![4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14025376.png)
